2-(4-fluorophenoxy)propan-1-ol
Overview
Description
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)propan-1-ol involves several synthetic routes. One common method includes the reaction of 4-fluorophenol with epichlorohydrin, followed by the reduction of the resulting epoxide with a suitable reducing agent. The reaction conditions typically involve the use of solvents such as chloroform and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(4-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenoxy)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules and chiral catalysts.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-fluorophenoxy)propan-1-ol can be compared with other similar compounds, such as:
®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol: This compound has a similar structure but contains a chlorine atom instead of a hydroxyl group.
(S)-(+)-2-Chloro-1-propanol: Another related compound with a chlorine atom in place of the fluorophenoxy group.
Properties
CAS No. |
63650-17-9 |
---|---|
Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H11FO2/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
QUZSHRALJXOPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.